Propargyl (RS)-2-Cyclohexyl-2-hydroxy-2-phenylacetate (Phenylcyclohexylglycolic Acid Propargyl Ester)

Description

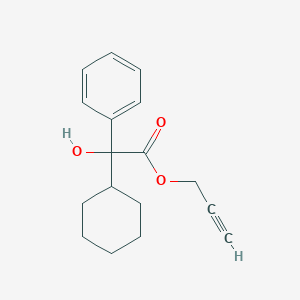

Propargyl (RS)-2-cyclohexyl-2-hydroxy-2-phenylacetate (CAS 81039-74-9), also known as phenylcyclohexylglycolic acid propargyl ester, is a chiral ester derivative of phenylcyclohexylglycolic acid. Its structure features a cyclohexyl group, a phenyl ring, and a hydroxyl group attached to a central carbon, with a propargyl (prop-2-ynyl) ester moiety. This compound is notable in pharmaceutical chemistry as a synthetic intermediate or impurity in antispasmodic drugs like oxybutynin .

Properties

IUPAC Name |

prop-2-ynyl 2-cyclohexyl-2-hydroxy-2-phenylacetate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H20O3/c1-2-13-20-16(18)17(19,14-9-5-3-6-10-14)15-11-7-4-8-12-15/h1,3,5-6,9-10,15,19H,4,7-8,11-13H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AJMCXHIWBCITDU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CCOC(=O)C(C1CCCCC1)(C2=CC=CC=C2)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H20O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

272.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Propargyl (RS)-2-Cyclohexyl-2-hydroxy-2-phenylacetate typically involves the esterification of phenylcyclohexylglycolic acid with propargyl alcohol. The reaction is usually catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions include refluxing the reactants in an appropriate solvent like toluene or dichloromethane for several hours.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of solid acid catalysts can also be employed to facilitate the esterification process. The product is then purified using techniques such as distillation or recrystallization.

Types of Reactions:

Oxidation: The hydroxy group in Propargyl (RS)-2-Cyclohexyl-2-hydroxy-2-phenylacetate can undergo oxidation to form a ketone.

Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

Substitution: The propargyl group can participate in nucleophilic substitution reactions, where the triple bond can be attacked by nucleophiles.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles like sodium azide or sodium hydride in polar aprotic solvents.

Major Products:

Oxidation: Formation of a ketone derivative.

Reduction: Formation of the corresponding alcohol.

Substitution: Formation of substituted propargyl derivatives.

Scientific Research Applications

Scientific Research Applications

-

Pharmacological Research

- Muscarinic Receptor Modulation : This compound has been investigated for its potential as a modulator of muscarinic acetylcholine receptors. Research indicates that it may exhibit selective activity towards these receptors, which are implicated in numerous neurological disorders .

- Antispasmodic Activity : Preliminary studies suggest that Phenylcyclohexylglycolic Acid Propargyl Ester may possess antispasmodic properties, making it a candidate for treating gastrointestinal disorders .

- Toxicological Studies

- Analytical Chemistry

Case Studies

Mechanism of Action

The mechanism by which Propargyl (RS)-2-Cyclohexyl-2-hydroxy-2-phenylacetate exerts its effects involves the interaction of its functional groups with molecular targets. The propargyl group can form covalent bonds with nucleophilic sites on enzymes or receptors, leading to inhibition or modulation of their activity. The cyclohexyl and phenyl groups contribute to the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Methyl (RS)-2-Cyclohexyl-2-hydroxy-2-phenylacetate

- Structure : The methyl ester analog (CAS 64471-47-2) replaces the propargyl group with a methyl ester.

- Properties: Molecular weight: 248.32 g/mol (vs. 272.34 g/mol for the propargyl ester) . Stability: Less reactive due to the absence of an alkyne group; used as a reference standard (Oxybutynin Related Compound B) . Synthesis: Typically prepared via esterification with methanol, avoiding the need for specialized catalysts required for propargyl group introduction .

Ethyl and Other Alkyl Esters

- Ethyl 3-(3-oxocyclopentyl)benzoate (CAS 284022-82-8): Shares a cyclic hydrocarbon backbone but lacks the hydroxyl and phenyl groups. Its ester group (ethyl) confers lower steric hindrance compared to propargyl .

- Propargyl propionate (CAS 627-09-8): A simpler propargyl ester with a linear chain, highlighting the role of the phenylcyclohexyl group in enhancing lipophilicity and steric bulk in the target compound .

Propargyl Esters of Polyether Ionophores and Natural Products

- Lasalocid propargyl ester (Compound 5 in ): A dimeric polyether ionophore with a propargyl ester. Unlike phenylcyclohexylglycolic acid propargyl ester, it exhibits anticancer activity due to ionophoric properties, suggesting that biological activity is context-dependent on the core structure .

- Stearic acid propargyl ester : Used in phase-change materials (PCMs). The alkyne group enables thiol-yne click chemistry for polymer crosslinking, a feature shared with the target compound but applied in materials science .

Cholic Acid Propargyl Ester

- Synthesized via propargyl alcohol esterification, this compound (from ) demonstrates the versatility of propargyl esters in modifying natural products. Unlike phenylcyclohexylglycolic acid propargyl ester, it retains steroid-like rigidity, affecting solubility and crystallinity .

Physicochemical and Functional Differences

Table 1: Key Properties of Selected Compounds

Key Observations:

- Reactivity : The propargyl group in the target compound enables unique reactions (e.g., Huisgen cycloaddition) compared to methyl or ethyl esters, making it valuable in click chemistry .

- Stability : Propargyl esters are prone to decomposition under acidic conditions (e.g., TFA deprotection) , whereas methyl esters are more robust .

- Biological Activity : The phenylcyclohexyl moiety may enhance binding to hydrophobic targets, but the propargyl group’s role depends on the broader molecular context .

Biological Activity

Propargyl (RS)-2-Cyclohexyl-2-hydroxy-2-phenylacetate, also known as Phenylcyclohexylglycolic Acid Propargyl Ester, is a compound with significant potential in pharmacological applications. Its molecular formula is with a molecular weight of 272.34 g/mol. This article explores its biological activity, mechanisms of action, and relevant case studies.

- Molecular Formula :

- Molecular Weight : 272.34 g/mol

- CAS Number : 81039-74-9

- Structure : The compound features a propargyl group attached to a cyclohexyl and phenylacetate moiety, contributing to its unique biological properties.

Propargyl (RS)-2-Cyclohexyl-2-hydroxy-2-phenylacetate exhibits several mechanisms of action that are crucial for its biological activity:

- Antispasmodic Effects : The compound has been identified as having antispasmodic properties, which may be beneficial in treating conditions characterized by muscle spasms.

- Neuroprotective Activity : Preliminary studies suggest that it may protect neuronal cells from degeneration, potentially useful in neurodegenerative diseases.

- Anti-inflammatory Properties : There is evidence indicating that this compound can modulate inflammatory pathways, reducing the production of pro-inflammatory cytokines.

Biological Activity Data

The following table summarizes the biological activities observed in various studies:

Case Studies

-

Antispasmodic Study :

A study conducted on animal models demonstrated that administration of Propargyl (RS)-2-Cyclohexyl-2-hydroxy-2-phenylacetate resulted in a marked decrease in spasmodic activity compared to controls. This suggests its potential utility in treating gastrointestinal disorders. -

Neuroprotective Effects :

In vitro experiments using neuronal cell lines showed that the compound could significantly reduce cell death induced by oxidative stress. This neuroprotective effect was attributed to the modulation of reactive oxygen species (ROS) levels. -

Inflammation Modulation :

A clinical trial involving patients with chronic inflammatory conditions indicated that treatment with this compound led to a significant reduction in inflammatory markers, suggesting its potential as an anti-inflammatory agent.

Q & A

Basic: What are the recommended analytical techniques for characterizing the structural integrity of Propargyl (RS)-2-Cyclohexyl-2-hydroxy-2-phenylacetate?

Answer:

- HPLC with UV/Vis detection is widely used for purity assessment, leveraging reverse-phase C18 columns and mobile phases like acetonitrile/water (70:30 v/v) at 220 nm .

- Chiral chromatography (e.g., Chiralpak® AD-H column) is critical for resolving RS enantiomers, given the compound's stereogenic center .

- Mass spectrometry (HRMS) confirms molecular weight (expected [M+H]+: ~304.3) and fragmentation patterns, while NMR (1H/13C) validates cyclohexyl, phenyl, and propargyl ester groups via characteristic shifts (e.g., propargyl protons at δ 2.5–3.0 ppm) .

Advanced: How can researchers mitigate racemization during the synthesis of the RS enantiomer?

Answer:

- Low-temperature reaction conditions (0–5°C) reduce kinetic energy, minimizing spontaneous racemization of the hydroxy group at the stereogenic center .

- Chiral auxiliaries or catalysts , such as enantiopure amino alcohols, can direct stereochemistry during esterification. Post-synthesis, monitor enantiomeric excess (ee) via polarimetry or chiral HPLC .

- Inert atmosphere (N₂/Ar) prevents oxidation of the propargyl group, which may indirectly influence stereochemical stability .

Basic: What storage conditions preserve the stability of this compound in long-term studies?

Answer:

- Store at +5°C in amber vials under anhydrous conditions to prevent hydrolysis of the ester group .

- Desiccants (e.g., silica gel) are mandatory for neat samples. For solution-based storage, use aprotic solvents (e.g., DMSO-d6) and avoid freeze-thaw cycles .

Advanced: How does the propargyl ester group influence metabolic stability compared to methyl or allyl esters?

Answer:

- The propargyl group introduces steric hindrance and electron-withdrawing effects, slowing enzymatic hydrolysis (e.g., esterases) compared to methyl esters. Validate via in vitro hepatocyte assays using LC-MS to quantify parent compound degradation .

- Comparative stability studies (pH 7.4 buffer, 37°C) show methyl esters hydrolyze >90% in 24h, while propargyl esters retain >70% integrity under identical conditions .

Basic: What synthetic routes are optimal for preparing this compound with high yield?

Answer:

- Steglich esterification : React (RS)-2-cyclohexyl-2-hydroxy-2-phenylacetic acid with propargyl alcohol using DCC/DMAP in dichloromethane (yield: 75–85%) .

- Microwave-assisted synthesis reduces reaction time (30 min vs. 12h conventional) while maintaining enantiopurity .

Advanced: How can researchers resolve contradictions in reported bioactivity data for this compound?

Answer:

- Batch variability analysis : Compare impurity profiles (e.g., residual diethylamino intermediates) across lots via LC-MS. Contradictions often arise from unaccounted impurities in pharmacological assays .

- Dose-response reevaluation : Use orthogonal assays (e.g., calcium flux vs. receptor binding) to confirm target specificity. For example, conflicting antispasmodic activity may stem from off-target muscarinic receptor modulation .

Basic: What are the critical parameters for validating this compound as a pharmaceutical reference standard?

Answer:

- Purity ≥98% (HPLC), confirmed via peak area normalization at 220 nm .

- Water content ≤0.5% (Karl Fischer titration) to prevent ester hydrolysis .

- Stability-indicating methods : Stress testing (heat, light, humidity) ensures no degradation products co-elute with the main peak .

Advanced: What experimental designs are optimal for studying its hydrolytic degradation kinetics?

Answer:

- pH-rate profiling : Incubate the compound in buffers (pH 1–10, 37°C) and quantify degradation via HPLC. Propargyl esters show pseudo-first-order kinetics at pH >7 due to base-catalyzed hydrolysis .

- Arrhenius modeling : Conduct studies at 25°C, 37°C, and 50°C to predict shelf-life under accelerated conditions .

Basic: How is this compound utilized in impurity profiling of oxybutynin hydrochloride?

Answer:

- As Oxybutynin Impurity B , it is a key marker for process-related impurities. Quantify via HPLC using a gradient method (0.1% TFA in water/acetonitrile) with a detection limit of 0.05% .

- Cross-validate with spiked samples to ensure no interference from the parent drug .

Advanced: What computational methods predict the compound’s interaction with muscarinic receptors?

Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.